molecular formula C26H25N5O2S B2598137 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine CAS No. 303147-57-1

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine

Cat. No.: B2598137
CAS No.: 303147-57-1
M. Wt: 471.58
InChI Key: ZGJHTYDTXLEHNW-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three distinct functional groups:

  • Position 4: A 4-phenylpiperazino group, which introduces a basic nitrogen-rich moiety known for enhancing interactions with biological targets, particularly in the central nervous system .
  • Position 2: A 2-pyridinyl group, which may improve solubility and participate in π-π stacking interactions in receptor binding .

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(4-phenylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c32-34(33,23-11-5-2-6-12-23)20-21-19-25(29-26(28-21)24-13-7-8-14-27-24)31-17-15-30(16-18-31)22-9-3-1-4-10-22/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHTYDTXLEHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=C3)CS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Substitution reactions: Introduction of the phenylpiperazine and pyridinyl groups can be accomplished through nucleophilic substitution reactions.

    Sulfonylation: The phenylsulfonylmethyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonylmethyl group.

    Reduction: Reduction reactions could target the pyrimidine or pyridinyl rings.

    Substitution: The phenylpiperazine and pyridinyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares the target compound with analogs from the evidence, focusing on substituent variations and their implications:

Compound Name / ID Position 4 Position 6 Position 2 Key Differences and Implications
Target Compound 4-Phenylpiperazino Phenylsulfonylmethyl 2-Pyridinyl High basicity (piperazine), strong electron-withdrawing sulfonyl group, moderate solubility.
4-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine 1-Pyrrolidinyl (4-Chlorophenyl)sulfanylmethyl 2-Pyridinyl Sulfanyl (vs. sulfonyl) reduces electron withdrawal; pyrrolidine (vs. piperazine) lowers basicity.
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 4-(2-Fluorophenyl)piperazine Chlorine (pyridazine core) N/A Fluorine enhances metabolic stability; pyridazine core alters ring electronics vs. pyrimidine.
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde N/A (position 5: carboxaldehyde) Isopropyl + sulfonamide N/A Sulfonamide (vs. sulfonylmethyl) offers hydrogen-bonding potential; fluorophenyl boosts lipophilicity.
Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate 4-(2-Fluorophenyl)piperazine Ethyl acetate N/A Ester group improves bioavailability; fluorophenylpiperazine enhances receptor affinity.

Pharmacological and Physicochemical Properties

  • Piperazine vs.
  • Sulfonyl vs. Sulfanyl : The sulfonyl group enhances metabolic stability and electron withdrawal, which may improve binding to serine/threonine kinases or proteases compared to sulfanyl analogs .
  • Pyridine vs. Pyridazine : The 2-pyridinyl group in the target compound offers better solubility in aqueous media compared to pyridazine derivatives, which are more lipophilic .

Biological Activity

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine, also known by its CAS number 303147-57-1, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C26H25N5O2SC_{26}H_{25}N_{5}O_{2}S. The compound features a pyrimidine core substituted with a phenylpiperazine and a phenylsulfonyl methyl group, which contribute to its biological activity.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit anticancer properties. They have been shown to interact with various cellular targets involved in cancer progression. For instance, compounds similar to this compound have demonstrated efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

In a study on thiazolidin-4-one derivatives combined with pyrimidines, significant cytotoxicity was observed against various cancer cell lines, suggesting the potential of this compound in anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against multiple microbial strains revealed varying degrees of effectiveness:

Microbial Strain MIC (µg/mL) Activity
E. coliNot Detected-
S. aureusNot Detected-
K. pneumoniaeNot Detected-
A. baumanniiNot Detected-
P. aeruginosaNot Detected-
E. faecalisNot Detected-
C. albicansNot Detected-

These findings indicate that while the compound may not exhibit strong antimicrobial activity at the tested concentrations, further optimization could enhance its efficacy .

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives are also recognized for their anti-inflammatory and analgesic properties. Research has shown that certain substitutions on the pyrimidine ring can enhance these effects significantly. For example, compounds similar to our target have been reported to reduce inflammation markers in animal models .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Targeting Kinases : Many pyrimidine derivatives act as inhibitors of kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Enzymatic Activity : The phenylsulfonyl group may enhance the compound's ability to inhibit specific enzymes linked to disease processes.

Study on Anticancer Activity

In a recent study published in Pharmaceutical Research, researchers synthesized various pyrimidine derivatives and tested their anticancer activity against multiple cell lines, including MCF-7 and A549. The study found that certain modifications led to enhanced cytotoxicity compared to standard treatments .

Evaluation of Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of several pyrimidine-based compounds against clinical isolates of resistant bacterial strains. Although initial results for this specific compound were inconclusive regarding MIC values, ongoing research aims to optimize its structure for improved activity .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key steps include:

  • Nucleophilic substitution : Introduction of the phenylpiperazino group at the 4-position of the pyrimidine core .
  • Sulfonylation : Attachment of the phenylsulfonylmethyl group via thiol-ether formation or sulfonyl chloride coupling .
  • Pyridinyl incorporation : Coupling at the 2-position using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
    Critical intermediates :
  • Chloropyrimidine derivatives (e.g., 4-chloro-6-methylpyrimidine) for functionalization.
  • Thioether intermediates for sulfonyl group introduction .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in complex derivatives (e.g., piperazino conformations) .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Solvents : Polar aprotic solvents (DMF, DMSO) for sulfonylation; dichloromethane or THF for coupling reactions .
  • Purification :
    • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (for non-polar intermediates) .
    • Recrystallization : Methanol/water mixtures for final product crystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodology :

  • Systematic substitution : Replace phenylsulfonyl with alkylsulfonyl or heteroaryl groups to assess hydrophobicity/electron-withdrawing effects .
  • Piperazino modifications : Compare 4-phenylpiperazino vs. 4-fluorophenylpiperazino analogs to probe receptor-binding selectivity .
    Case Study :
    A 2024 study showed that replacing phenylsulfonyl with methylsulfonyl reduced cytotoxicity by 40% in cancer cell lines, suggesting sulfonyl group polarity influences membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data across different assays?

  • Assay standardization : Control variables (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Confirm kinase inhibition (e.g., via ADP-Glo™) after initial fluorescence-based screening .
  • Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from rapid compound degradation .

Q. How can computational modeling guide target identification for this compound?

  • Molecular docking : Screen against kinase or GPCR libraries (e.g., Protein Data Bank) to predict binding affinities .
  • MD simulations : Assess piperazino flexibility in receptor-binding pockets (e.g., serotonin 5-HT1A_{1A} vs. dopamine D2_2) .
    Example : Docking studies predicted strong interaction with PI3Kδ (ΔG = −9.2 kcal/mol), later validated via enzymatic assays .

Q. What reaction parameters are critical for scaling up synthesis while maintaining yield?

  • Catalyst optimization : Use Pd(OAc)2_2/XPhos for Suzuki couplings (reduces side-product formation vs. PdCl2_2) .
  • Temperature control : Exothermic sulfonylation requires gradual reagent addition at 0–5°C to prevent decomposition .
  • In-line analytics : FTIR monitors reaction progress in real-time, reducing purification steps .

Key Considerations for Researchers

  • Contradictions : and report conflicting cytotoxicity for methylsulfonyl analogs; verify via standardized MTT assays.
  • Advanced Tools : Leverage cryo-EM for target complex visualization if crystallography fails .

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